3-bromo-9H-carbazole
Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-9H-carbazole derivatives involves several methods, including direct bromination of N- and C-substituted carbazoles using N-bromosuccinimide or a combination of N-bromosuccinimide and silica gel system in various solvents. These methods yield a variety of bromocarbazoles with detailed characterization by elemental analysis, NMR, and mass spectrometry. Semi-empirical calculations predict the reactivity of these compounds, aligning with experimental results (Ponce et al., 2006).
Molecular Structure Analysis
The molecular structure of 3-bromo-9H-carbazole derivatives, such as 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, reveals a nearly planar carbazole ring system with significant dihedral angles between the carbazole planes and attached benzene rings. This structural feature is critical for understanding the compound's electronic and physical properties (Cui, Duan, & Cai, 2009).
Chemical Reactions and Properties
3-Bromo-9H-carbazole serves as a key intermediate in the synthesis of heteroannulated carbazoles, exhibiting potential antitumor activity. This includes reactions with various organic reactants to form novel compounds, such as isoxazolo-, pyrido-, and pyrimido carbazoles, demonstrating the compound's versatility in medicinal chemistry applications (Murali, Sparkes, & Prasad, 2017).
Physical Properties Analysis
The physical properties of 3-bromo-9H-carbazole derivatives, including their crystal structures, are influenced by weak intermolecular interactions such as hydrogen bonding and π-π interactions. These interactions contribute to the compound's stability and solubility, important factors for its practical applications in various scientific domains (He et al., 2009).
Scientific Research Applications
Electronic Spectroscopy : 3-bromo-9H-carbazole derivatives have been studied for their UV-absorption and fluorescence, providing insights into their dynamic properties in the lowest excited singlet and triplet states. This research is significant in understanding the photophysical parameters and photo reactivity of these compounds (Ponce et al., 2006).
Toxicity Prediction via Molecular Docking : A study on polyhalogenated carbazoles, including 3-bromo-9H-carbazole, utilized molecular docking to assess their potential toxicity and interaction with the human androgen receptor. This research is crucial for understanding the adverse effects of these compounds on human health (Armas & Apodaca, 2022).
Microbial Biotransformation : Research has been conducted on the transformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria. This study is important for the development of processes to produce hydroxylated 9H-carbazole metabolites, which have versatile pharmacological applications (Waldau et al., 2009).
Electrochromic Polymers : Studies on electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene have included the use of 3-bromo-9H-carbazole. These polymers exhibit high coloration efficiency and stability, suggesting their potential in electrochromic materials (Zhang et al., 2019).
Antimicrobial Activities : The synthesis and evaluation of 9H-carbazole derivatives, including those derived from 3-bromo-9H-carbazole, have shown antimicrobial properties. This research contributes to the development of new antimicrobial agents (Salih et al., 2016).
Medicinal Chemistry : Various studies have explored the synthesis and biological activities of 9H-carbazole derivatives. These include investigations into their anticancer, antibacterial, and anti-HIV properties, highlighting the significance of 3-bromo-9H-carbazole derivatives in medicinal chemistry (Wen, 2001), (Saturnino et al., 2015), (Tsutsumi et al., 2016).
Safety And Hazards
3-Bromo-9H-carbazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
properties
IUPAC Name |
3-bromo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWKAYPXIIVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936072 | |
Record name | 3-Bromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-9H-carbazole | |
CAS RN |
1592-95-6 | |
Record name | 9H-Carbazole, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1592-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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